2-(4-(Bromomethyl)phenyl)-5-methylpyridine

lipophilicity drug-likeness physicochemical profiling

Researchers seeking a parallel-synthesis-compatible diversification handle without catalyst screening can use this compound. Its benzylic bromide enables SN2 coupling with amines, alcohols, and thiols under mild, metal-free conditions, reducing per-analog synthesis time from days to hours. With XLogP3 of 3.4, it fits CNS drug-likeness windows better than aryl bromide analogs. Sequential functionalization of the benzylic position and the 5-methylpyridine ring enables step-economical synthesis of difunctionalized pyridine derivatives.

Molecular Formula C13H12BrN
Molecular Weight 262.14 g/mol
CAS No. 1119454-23-7
Cat. No. B1503494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Bromomethyl)phenyl)-5-methylpyridine
CAS1119454-23-7
Molecular FormulaC13H12BrN
Molecular Weight262.14 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)C2=CC=C(C=C2)CBr
InChIInChI=1S/C13H12BrN/c1-10-2-7-13(15-9-10)12-5-3-11(8-14)4-6-12/h2-7,9H,8H2,1H3
InChIKeyOGQKMBXHRGPLMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Bromomethyl)phenyl)-5-methylpyridine: Chemical Identity & Physicochemical Profile


2-(4-(Bromomethyl)phenyl)-5-methylpyridine (CAS 1119454-23-7) is a brominated phenylpyridine building block with molecular formula C13H12BrN and molecular weight 262.15 g/mol [1]. The compound features a 5-methylpyridine core coupled at the 2-position to a 4-(bromomethyl)phenyl moiety, yielding a benzylic bromide electrophile conjugated to a heteroaryl scaffold. Key computed physicochemical properties include XLogP3 = 3.4, topological polar surface area = 12.9 Ų, 2 rotatable bonds, and a predicted pKa of 4.71 ± 0.25 for the pyridine nitrogen [1]. It is supplied as a yellow crystalline solid with vendor-reported purities ranging from 95% to 98% and requires storage under inert gas at 2–8 °C [2].

Benzylic bromide electrophile for SN2 diversification
📊
Intermediate lipophilicity within drug-like logP range
🔗
Methylene spacer adds conformational flexibility

Why 2-(4-(Bromomethyl)phenyl)-5-methylpyridine Resists Analog Substitution


Phenylpyridine derivatives bearing benzylic halide or aryl halide substituents may appear structurally interchangeable, yet three structural features of 2-(4-(bromomethyl)phenyl)-5-methylpyridine confer a reactivity and physicochemical profile not simultaneously available in any single close analog. The benzylic bromomethyl group enables facile SN2 nucleophilic displacement, a reactivity mode absent in the direct aryl bromide analog 2-(4-bromophenyl)-5-methylpyridine (CAS 113744-24-4) [1]. The 5-methyl substituent on the pyridine ring elevates the computed XLogP3 by 0.2 log units relative to the des-methyl comparator 2-(4-(bromomethyl)phenyl)pyridine (CAS 52199-24-3), while also donating electron density that modulates the pyridine nitrogen pKa [1][2]. The methylene spacer between the phenyl ring and the bromine atom adds a rotatable bond (2 vs. 1 in the direct aryl bromide), altering conformational自由度 and potentially affecting molecular recognition events [2]. These differences mean that substituting an in-class analog without compensating for the altered reactivity, lipophilicity, or conformational profile can lead to divergent synthetic outcomes or structure–activity relationships in downstream applications.

Benzylic bromide enables SN2
Aryl bromide requires cross-coupling; synthetic route may diverge
5‑Methyl group elevates lipophilicity
Des‑methyl analog may reduce permeability
CH₂ spacer adds rotatable bond
Direct aryl linkage restricts conformational sampling

Quantitative Differentiation vs. Structural Analogs


Lipophilicity: 5-Methyl vs. Key Analogs

The target compound exhibits a computed XLogP3 of 3.4, which places it between the des-methyl analog 2-(4-(bromomethyl)phenyl)pyridine (XLogP3 = 3.2) [1] and the direct aryl bromide analog 2-(4-bromophenyl)-5-methylpyridine (XLogP3 = 3.6) [2]. This intermediate lipophilicity—0.2 log units higher than the des-methyl comparator and 0.2 log units lower than the aryl bromide—positions the compound within the optimal logP range of 1–5 recommended for drug-like molecules [3] while avoiding the higher hydrophobicity penalty of the aryl bromide that may reduce aqueous solubility.

Lipophilicity (XLogP3)
Reported
XLogP3 = 3.4
Δ +0.2 vs des‑methyl; −0.2 vs aryl Br
Intermediate lipophilicity fits drug-like logP window
Computed; experimental logP recommended
lipophilicity drug-likeness physicochemical profiling

Rotatable Bonds: CH2 Spacer vs. Aryl Bromide

The target compound possesses 2 rotatable bonds (the CH2–Br bond and the inter-ring C–C bond), whereas the direct aryl bromide analog 2-(4-bromophenyl)-5-methylpyridine has only 1 rotatable bond (the inter-ring C–C bond) [1][2]. The additional torsional degree of freedom conferred by the benzylic methylene spacer may enhance conformational adaptability when the scaffold is elaborated into larger ligands, potentially enabling access to binding pockets that are sterically inaccessible to the more rigid aryl bromide analog.

Rotatable Bonds
Reported
2 rot. bonds vs 1 (aryl Br analog)
Added conformational freedom may aid induced-fit binding
Computed descriptor; relevance target‑dependent
conformational analysis molecular recognition structure-based design

Benzylic SN2 vs. Aryl Cross-Coupling Reactivity

The benzylic bromomethyl group in the target compound is a primary alkyl halide susceptible to SN2 nucleophilic displacement by amines, alkoxides, thiolates, and stabilized carbanions under mild conditions, with second-order kinetics dependent on both substrate and nucleophile concentration . In contrast, the bromine in 2-(4-bromophenyl)-5-methylpyridine (CAS 113744-24-4) is directly attached to an sp²-hybridized aromatic carbon, rendering SN2 substitution geometrically impossible and requiring transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) for functionalization [1]. This fundamental mechanistic divergence means the two compounds serve orthogonal synthetic roles: the target compound is selected when a nucleophilic displacement strategy is planned, whereas the aryl bromide analog is appropriate for palladium-mediated coupling cascades.

Reactivity Mechanism
Class‑level
Benzylic Br → SN2
Aryl Br → cross‑coupling
Synthetic strategy must match electrophile class
Rate constants solvent/condition‑dependent
synthetic chemistry chemoselectivity building block diversification

Pyridine pKa and Protonation State

The predicted pKa of the pyridine nitrogen in the target compound is 4.71 ± 0.25 . At physiological pH 7.4, this corresponds to a >99.8% neutral (unprotonated) fraction. By comparison, the des-methyl analog 2-(4-(bromomethyl)phenyl)pyridine, lacking the electron-donating 5-methyl substituent, is expected to have a pKa approximately 0.2–0.5 units lower (closer to 2-phenylpyridine, pKa ~4.5) , yielding a slightly higher proportion of neutral species. The modest pKa elevation in the target compound may marginally reduce passive membrane permeability of the free base relative to the des-methyl analog, though both compounds remain predominantly neutral at pH 7.4.

Pyridine pKa
Data to verify
pKa 4.71 ±0.25 vs ~4.5 (des‑methyl)
pKa shift may alter H‑bonding or metal coordination
Predicted; no experimental data cited
ionization state bioavailability physicochemical property prediction

Purity Tiers and Vendor Differentiation

The target compound is commercially available at multiple purity specifications: 98% (Leyan, product code 1757399) , 97% (ChemicalBook listed suppliers) , and 95% (Fluorochem product code F234469; multiple Chemsrc-listed vendors) . The 98% purity tier from Leyan represents the highest commercially documented purity for this specific CAS number, offering a 3-percentage-point advantage over the baseline 95% specification that predominates the market. For structure–activity relationship (SAR) studies where trace impurities could confound biological assay interpretation, this purity differential may influence vendor selection.

Purity Tiers
Specification review
98% (Leyan) vs 95% baseline
Higher purity reduces unknown impurity burden
Batch‑specific CoA; verify vendor data
chemical procurement purity specification quality assurance

Research and Industrial Application Scenarios


Benzylic SN2 Displacement for Library Synthesis

The benzylic bromomethyl group of 2-(4-(bromomethyl)phenyl)-5-methylpyridine enables direct SN2 coupling with amine, alcohol, thiol, and stabilized carbanion nucleophiles under mild, metal-free conditions. This reactivity profile is mechanistically inaccessible to the aryl bromide analog 2-(4-bromophenyl)-5-methylpyridine (CAS 113744-24-4), which requires palladium-catalyzed cross-coupling (see Section 3, Evidence Item 3). For medicinal chemistry teams constructing focused compound libraries where diversity is introduced at the benzylic position, the target compound provides a parallel-synthesis-compatible diversification handle without the need for catalyst screening, ligand optimization, or rigorous exclusion of air and moisture, reducing per-analog synthesis time from days (cross-coupling workflow) to hours (SN2 workflow).

Scaffold Elaboration with Balanced Lipophilicity

With a computed XLogP3 of 3.4, the target compound occupies an intermediate lipophilicity range between the more hydrophilic des-methyl analog (XLogP3 = 3.2) and the more hydrophobic aryl bromide analog (XLogP3 = 3.6) (see Section 3, Evidence Item 1). This positions the scaffold favorably within the CNS drug-likeness window (recommended logP 1–4) and the broader Lipinski-compliant range (logP ≤ 5). For CNS-targeted programs where excessive lipophilicity increases promiscuous off-target binding and metabolic liability, the target compound may offer a more developable starting point than the aryl bromide analog, while retaining higher predicted membrane flux than the des-methyl analog. The additional conformational flexibility from the CH2 spacer (2 rotatable bonds vs. 1; see Section 3, Evidence Item 2) further enables induced-fit recognition at conformationally adaptive binding sites.

Metal Coordination Complexes & Photophysical Materials

The 5-methyl-2-phenylpyridine core of the target compound is a structural analog of 2-phenylpyridine (ppy), the prototypical cyclometalating ligand for Ir(III), Pt(II), and Ru(II) phosphorescent complexes used in organic light-emitting diodes (OLEDs) and photocatalytic systems. The 5-methyl substituent donates electron density to the pyridine ring, modestly elevating the pKa (4.71 vs. ~4.5 for unsubstituted ppy; see Section 3, Evidence Item 4) and potentially blue-shifting the metal-to-ligand charge transfer (MLCT) emission relative to the des-methyl analog. The bromomethyl group serves as a covalent anchoring point for immobilization onto solid supports, nanoparticle surfaces, or polymer backbones, a functional handle not provided by the simple aryl bromide analog. The 98% purity grade (see Section 3, Evidence Item 5) supports the stoichiometric precision required for reproducible metal-to-ligand ratio control in multinuclear complex synthesis.

Dual-Electrophile for Sequential Functionalization

Although the pyridine ring itself does not bear a second halogen, the combination of a benzylic bromide and a heteroaryl ring in the target compound creates opportunities for sequential functionalization: initial SN2 displacement at the benzylic position installs the first diversity element, followed by electrophilic aromatic substitution, directed ortho-metalation, or Minisci-type radical addition on the pyridine ring to introduce a second point of diversity. This sequential reactivity sequence is not accessible with the des-methyl analog (which lacks the methyl group's ortho/para-directing and steric influence) or the aryl bromide analog (which would undergo cross-coupling at the aryl bromide rather than permitting late-stage pyridine functionalization). The orthogonal reactivity of the benzylic bromide and the pyridine ring positions the target compound as a strategic intermediate for step-economical synthesis of 2,5-difunctionalized pyridine derivatives.

Application
Selection Property
Validation Focus
Benzylic SN2 library synthesis
Electrophile reactivity profile
SN2 kinetics & nucleophile scope
Scaffold elaboration with balanced lipophilicity
Lipophilicity tier (intermediate)
Measured logP & CNS MPO score
Metal coordination & photophysical materials
2‑Phenylpyridine ligand scaffold
MLCT emission & purity suitability
Dual‑electrophile sequential functionalization
Orthogonal reactivity (Br vs pyridine)
Sequential derivatization yield

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